molecular formula C11H10N4S B1237218 1-甲酰异喹啉硫脲 CAS No. 2365-26-6

1-甲酰异喹啉硫脲

货号: B1237218
CAS 编号: 2365-26-6
分子量: 230.29 g/mol
InChI 键: FQWITMQQUMTMRE-VGOFMYFVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Formylisoquinoline thiosemicarbazone, also known as 1-Formylisoquinoline thiosemicarbazone, is a useful research compound. Its molecular formula is C11H10N4S and its molecular weight is 230.29 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Formylisoquinoline thiosemicarbazone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Formylisoquinoline thiosemicarbazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Formylisoquinoline thiosemicarbazone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

  1. 抑制哺乳动物核糖核苷酸还原酶:1-甲酰异喹啉硫脲肼,特别是其铁螯合物,是哺乳动物核糖核苷酸还原酶的有效抑制剂。这种酶在DNA合成中起着至关重要的作用,该化合物靶向其酪氨酸自由基。抑制涉及一个需要氧气的反应,导致M2酪氨酸自由基的破坏,这是酶的一个关键组成部分。在去除药物后,这种机制是可逆的,允许酶的活性得以再生(Thelander & Gräslund, 1983)

  2. 抗肿瘤活性和分子结构:该化合物已被研究其抗肿瘤(抗癌)性质。其结构已通过光谱方法阐明,确定其为具有E构型的异构体。这些结构特征有助于其抗癌活性(Antonini et al., 1977)

  3. 大肠杆菌的生化效应:对大肠杆菌B的研究表明,1-甲酰异喹啉硫脲肼通过干扰RNA和DNA合成来抑制生长。它特异性地对RNA合成的影响比对DNA合成更为严重。生化机制涉及阻断尿嘧啶的代谢利用和对RNA合成的一般阻断(Hochman et al., 1972)

  4. 酶学和抗肿瘤性质:该化合物是核糖核苷二磷酸还原酶中最有效的抑制剂之一,对抗肿瘤活性至关重要。已注意到其对各种小鼠肿瘤的有效性,包括肉瘤180和白血病L1210。这突显了其作为抗肿瘤药物进行临床试验的潜力(Agrawal et al., 1977)

  5. 联合化疗评估:体内研究表明,与其他化疗药物联合使用对白血病具有协同作用。这种协同作用归因于对肿瘤细胞生长的附加抑制作用以及宿主对抗肿瘤的防御参与(Grindey et al., 1972)

  6. 金属配合物和细胞毒作用:1-甲酰异喹啉硫脲肼的金属配合物,特别是铁和铜配合物,已被研究其细胞毒性和DNA合成抑制作用。这些配合物表现出比自由配体更强的抑制活性,表明在药物化学中发挥着重要作用(Saryan et al., 1979)

属性

{ "Design of the Synthesis Pathway": "The synthesis of 1-Formylisoquinoline thiosemicarbazone can be achieved through the condensation reaction between 1-formylisoquinoline and thiosemicarbazide. The reaction can be carried out under reflux conditions in an appropriate solvent with the addition of a catalyst. The product can be isolated and purified through recrystallization or column chromatography.", "Starting Materials": ["1-formylisoquinoline", "thiosemicarbazide", "catalyst", "solvent"], "Reaction": ["Step 1: Dissolve 1-formylisoquinoline and thiosemicarbazide in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable catalyst such as p-toluenesulfonic acid or acetic acid.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature and filter off any solids that have formed.", "Step 5: Concentrate the filtrate under reduced pressure to remove the solvent.", "Step 6: Recrystallize the crude product from a suitable solvent such as ethanol or methanol to obtain pure 1-Formylisoquinoline thiosemicarbazone."] }

CAS 编号

2365-26-6

分子式

C11H10N4S

分子量

230.29 g/mol

IUPAC 名称

[(E)-isoquinolin-1-ylmethylideneamino]thiourea

InChI

InChI=1S/C11H10N4S/c12-11(16)15-14-7-10-9-4-2-1-3-8(9)5-6-13-10/h1-7H,(H3,12,15,16)/b14-7+

InChI 键

FQWITMQQUMTMRE-VGOFMYFVSA-N

手性 SMILES

C1=CC=C2C(=C1)C=CN=C2/C=N/NC(=S)N

SMILES

C1=CC=C2C(=C1)C=CN=C2C=NNC(=S)N

规范 SMILES

C1=CC=C2C(=C1)C=CN=C2C=NNC(=S)N

61043-13-8

同义词

1-formylisoquinoline thiosemicarbazone
1-formylisoquinoline thiosemicarbazone, (E)-isomer
1-formylisoquinoline thiosemicarbazone, (Z)-isomer
IQ-1-CTS
isoquinoline-1-carboxaldehyde thiosemicarbazone

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Formylisoquinoline thiosemicarbazone
Reactant of Route 2
Reactant of Route 2
1-Formylisoquinoline thiosemicarbazone
Reactant of Route 3
Reactant of Route 3
1-Formylisoquinoline thiosemicarbazone
Reactant of Route 4
Reactant of Route 4
1-Formylisoquinoline thiosemicarbazone
Reactant of Route 5
1-Formylisoquinoline thiosemicarbazone
Reactant of Route 6
1-Formylisoquinoline thiosemicarbazone
Customer
Q & A

A: 1-Formylisoquinoline thiosemicarbazone primarily targets ribonucleotide reductase (RDR), a key enzyme involved in DNA synthesis. [, , , , , , , ] It inhibits this enzyme, leading to a reduction in the production of deoxyribonucleotides, the building blocks of DNA. [, , , , , ] This ultimately interferes with DNA replication and repair processes, primarily impacting rapidly dividing cells like cancer cells. [, , , , , , , ]

A: Research suggests that 1-Formylisoquinoline thiosemicarbazone and its derivatives primarily target the non-heme iron subunit of ribonucleotide reductase. [, , , , ]

A: Inhibiting RDR disrupts the delicate balance of deoxyribonucleotides required for DNA replication and repair, ultimately leading to the inhibition of DNA synthesis. [, , , , , , , ] This is particularly detrimental to rapidly dividing cancer cells, ultimately leading to their growth inhibition or death. [, , , , , , , ]

A: While 1-Formylisoquinoline thiosemicarbazone's primary target is RDR, which is essential for all dividing cells, its effects are more pronounced in rapidly dividing cells, like cancer cells, that have a higher demand for DNA precursors. [, , , , , , , ]

ANone: While the provided texts do not explicitly state the molecular formula and weight, they provide sufficient information to deduce them. Based on its structure, the molecular formula of 1-Formylisoquinoline thiosemicarbazone is C11H10N4S, and its molecular weight is 230.29 g/mol.

A: The provided research papers mainly focus on the biological activity and SAR of 1-Formylisoquinoline thiosemicarbazone and its derivatives. While they don't delve deep into detailed spectroscopic analysis, they mention utilizing spectroscopic methods to confirm the structure of synthesized compounds. [, , ]

ANone: The provided research primarily focuses on the biological activity and mechanism of action of 1-Formylisoquinoline thiosemicarbazone and its derivatives. Information regarding its material compatibility and stability under various conditions is not discussed in these papers.

A: The research primarily focuses on the biological activity of 1-Formylisoquinoline thiosemicarbazone as an enzyme inhibitor, specifically targeting RDR. [, , , , , , , ] The provided texts do not discuss catalytic properties or applications outside of its role as an RDR inhibitor.

A: Yes, quantitative structure-activity relationship (QSAR) studies have been conducted on 1-Formylisoquinoline thiosemicarbazone and related compounds. [, ] These studies aim to establish a relationship between the molecular structure of the compounds and their RDR inhibitory activity. [, ]

A: Research indicates that modifications to the 1-Formylisoquinoline thiosemicarbazone structure significantly influence its RDR inhibitory activity and antineoplastic properties. [, , , , , ] For instance:

  • 5-substituted derivatives: Introducing substituents at the 5-position of the isoquinoline ring can significantly impact the duration of RDR inhibition and antineoplastic activity. [, ]
  • 4-Methyl-5-amino substitution: Adding a methyl group at the 4-position and an amino group at the 5-position leads to a substantial increase in RDR inhibitory potency and antineoplastic activity against various murine tumors. [, ] This modification also seems to enhance metabolic stability by hindering enzymatic acetylation. []
  • Hydroxyl group introduction: Introducing a hydroxyl group at the 5-position can improve water solubility without significantly compromising antineoplastic activity. []

A: While specific details about the compound's stability under various conditions are limited in the provided research, it's known that 1-Formylisoquinoline thiosemicarbazone can undergo metabolic transformations, such as desulfuration and side-chain cleavage. []

A: Formulating 1-Formylisoquinoline thiosemicarbazone as a sodium salt significantly improves its water solubility, making it more suitable for parenteral administration. [] This approach has been successfully applied to several derivatives, enhancing their therapeutic potential. []

ANone: The provided research primarily focuses on the preclinical evaluation of 1-Formylisoquinoline thiosemicarbazone and its derivatives. Information regarding SHE regulations and compliance is not within the scope of these papers.

A: Studies in mice using radiolabeled 1-Formylisoquinoline thiosemicarbazone reveal that the compound is relatively slowly excreted, primarily through urine. [, ] Metabolic transformations include desulfuration, side-chain cleavage, and glucuronidation. [] Interestingly, a significant portion of the excreted material appears to be the iron chelate of the compound. [, ]

A: Yes, the 4-methyl-5-amino substitution seems to improve metabolic stability. [] In vitro studies using rat liver homogenates show that this modification hinders enzymatic acetylation, a common metabolic pathway for aromatic amines. [] This is consistent with in vivo findings demonstrating low levels of acetylated metabolites in the urine of mice treated with the 4-methyl-5-amino derivative. []

ANone: Numerous studies demonstrate the antineoplastic activity of 1-Formylisoquinoline thiosemicarbazone and its derivatives against various murine tumor models, including:

  • Sarcoma 180: Significant tumor growth inhibition and increased survival rates have been observed in mice bearing Sarcoma 180 ascites cells following treatment with 1-Formylisoquinoline thiosemicarbazone and its derivatives. [, , , ]
  • Leukemia L1210: 1-Formylisoquinoline thiosemicarbazone and its derivatives exhibit substantial antineoplastic activity against Leukemia L1210 cells both in vitro and in vivo. [, , , ]
  • Other murine tumor models: Promising activity has also been observed against Leukemia P388 and B16 melanoma. []

ANone: Studies on leukemia L1210 cells have identified several mechanisms that contribute to resistance against 1-Formylisoquinoline thiosemicarbazone and other RDR inhibitors:

  • Elevated RDR levels: Increased expression of the RDR enzyme can reduce sensitivity to inhibitors by providing a larger pool of the drug target. [, ]
  • Altered drug efflux: Resistance can arise from enhanced drug efflux mediated by transporters like P-glycoprotein, which pump the drug out of the cells, reducing its intracellular concentration. []
  • Modifications in RDR subunit: Structural changes in the non-heme iron subunit of RDR can lead to decreased sensitivity to specific inhibitors, including 1-Formylisoquinoline thiosemicarbazone and hydroxyurea. [, ]

ANone: While the provided texts focus on the preclinical evaluation of 1-Formylisoquinoline thiosemicarbazone and its derivatives, some information regarding toxicity is mentioned:

    ANone: The provided research primarily focuses on the basic biochemical and pharmacological properties of 1-Formylisoquinoline thiosemicarbazone and its derivatives. Information about specific drug delivery and targeting strategies is not discussed in these papers.

    ANone: The provided research focuses on characterizing the in vitro and in vivo activity of 1-Formylisoquinoline thiosemicarbazone and its analogs. The studies do not delve into research regarding specific biomarkers or diagnostic applications.

    ANone: The research papers mention several analytical techniques used to study 1-Formylisoquinoline thiosemicarbazone and its derivatives, including:

    • Radiolabeling: Using radiolabeled compounds, like [3'-14C] MAIQ-1, enables researchers to track the compound's distribution, metabolism, and excretion in vivo. [, ]
    • Chromatography: Techniques such as thin-layer chromatography are employed to separate and analyze metabolites of 1-Formylisoquinoline thiosemicarbazone in biological samples. [, ]
    • Enzyme assays: The inhibitory potency of 1-Formylisoquinoline thiosemicarbazone and its derivatives against RDR is assessed using in vitro enzyme assays, typically measuring the conversion of radiolabeled substrates. [, , , ]

    ANone: The provided research primarily focuses on the pharmacological and biochemical aspects of 1-Formylisoquinoline thiosemicarbazone. Information related to its environmental impact and degradation is not discussed in these papers.

    ANone: The provided research focuses on the preclinical evaluation of 1-Formylisoquinoline thiosemicarbazone and its derivatives. Specific details regarding analytical method validation are not discussed within the scope of these papers.

    ANone: The provided research focuses on the preclinical investigation of 1-Formylisoquinoline thiosemicarbazone and its derivatives. Specific information regarding quality control and assurance measures during development, manufacturing, and distribution is not provided in these research papers.

    ANone: The provided research mainly focuses on the biochemical mechanisms and cellular effects of 1-Formylisoquinoline thiosemicarbazone. Information regarding its potential immunogenicity or its ability to induce immunological responses is not discussed in these papers.

    A: Studies on a 1-Formylisoquinoline thiosemicarbazone-resistant mouse leukemia L1210 cell line (MQ-580) revealed increased expression of P-glycoprotein, a drug efflux transporter. [] This suggests that 1-Formylisoquinoline thiosemicarbazone might be a substrate for P-glycoprotein, and its efflux could contribute to resistance in this cell line. []

    ANone: The available research primarily focuses on the in vitro and in vivo anticancer activity and mechanism of action of 1-Formylisoquinoline thiosemicarbazone and its analogs. These studies do not provide detailed information regarding its biocompatibility or biodegradability.

    ANone: Yes, several other compounds inhibit RDR and exhibit anticancer activity. These include:

    • Hydroxyurea: A clinically used RDR inhibitor that targets the non-heme iron subunit, similar to 1-Formylisoquinoline thiosemicarbazone. [, , , , ]
    • Guanazole: Another RDR inhibitor that displays synergy with platinum-based compounds and cyclophosphamide in treating leukemia. []
    • Dialdehyde derivatives of inosine and deoxyinosine: These compounds inhibit the effector-binding subunit of RDR. []

    ANone: The research primarily focuses on the biological activity, mechanism of action, and preclinical evaluation of 1-Formylisoquinoline thiosemicarbazone. Information about recycling and waste management is not within the scope of these studies.

    ANone: The provided research highlights the use of various tools and resources for studying 1-Formylisoquinoline thiosemicarbazone and its analogs, including:

    • Murine tumor models: Researchers utilize established murine models like Sarcoma 180, Leukemia L1210, and B16 melanoma to evaluate the in vivo anticancer activity of these compounds. [, , , , , , , , ]
    • Cell culture systems: In vitro studies employing cultured tumor cells allow for a controlled environment to investigate the compound's mechanism of action, cytotoxicity, and development of resistance. [, , , , , , ]
    • Biochemical assays: Researchers utilize enzyme assays to measure RDR activity and assess the inhibitory potency of 1-Formylisoquinoline thiosemicarbazone and its derivatives. [, , , , ]

    ANone: The research presented spans several decades, highlighting the evolution of research on 1-Formylisoquinoline thiosemicarbazone and its derivatives:

    • Early studies: Initial investigations focused on synthesizing and screening various α-(N)-heterocyclic carboxaldehyde thiosemicarbazones, including 1-Formylisoquinoline thiosemicarbazone, for their antineoplastic activity. [, , , , , , , , , ]
    • Mechanism of action: Subsequent studies identified RDR as the primary target of 1-Formylisoquinoline thiosemicarbazone and provided insights into its mechanism of action. [, , , , , , , ]
    • Structure-activity relationships: Extensive SAR studies explored the impact of structural modifications on activity, leading to the development of more potent derivatives, such as 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone. [, , , , , , ]
    • Resistance mechanisms: More recent research has focused on understanding mechanisms of resistance to 1-Formylisoquinoline thiosemicarbazone and other RDR inhibitors, paving the way for developing strategies to overcome drug resistance. [, , , , , , , ]

    ANone: The research on 1-Formylisoquinoline thiosemicarbazone and its derivatives exemplifies cross-disciplinary collaboration involving:

    • Medicinal chemistry: Synthetic efforts to modify the compound's structure and enhance its potency and drug-like properties are crucial. [, , , , , ]
    • Biochemistry: Understanding the compound's interaction with RDR, its mechanism of enzyme inhibition, and the downstream effects on DNA synthesis are essential. [, , , , , , , ]
    • Pharmacology: Investigating the compound's absorption, distribution, metabolism, excretion, and in vivo efficacy in preclinical models is critical for drug development. [, , , , , , , , , ]

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。